molecular formula C28H40O7 B13773436 i-Valeryl-k-strophanthidin CAS No. 63979-73-7

i-Valeryl-k-strophanthidin

Cat. No.: B13773436
CAS No.: 63979-73-7
M. Wt: 488.6 g/mol
InChI Key: WPPFRCIRFVQANO-PNQBCYOKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

i-Valeryl-k-strophanthidin is a cardenolide compound found in species of the genus Strophanthus. It is the aglycone of k-strophanthin, an analogue of ouabain. This compound is known for its potent biological activities, particularly in the field of cardiology, where it has been used as a cardiac glycoside .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of i-Valeryl-k-strophanthidin involves multiple steps, including the extraction of the aglycone from natural sources such as the seeds of Strophanthus kombé. The synthetic route typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

i-Valeryl-k-strophanthidin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities .

Scientific Research Applications

i-Valeryl-k-strophanthidin has a wide range of scientific research applications:

Mechanism of Action

i-Valeryl-k-strophanthidin exerts its effects primarily by inhibiting the membrane protein Na+/K+ ATPase in muscle tissue, particularly the heart. This inhibition leads to an increase in intracellular calcium levels, enhancing cardiac contractility. The compound also modulates various signaling pathways, including MAPK, PI3K/AKT/mTOR, and Wnt/β-catenin, contributing to its anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

i-Valeryl-k-strophanthidin is unique due to its specific valeryl group, which imparts distinct pharmacological properties. Its ability to modulate multiple signaling pathways makes it a versatile compound in both cardiology and oncology research .

Properties

CAS No.

63979-73-7

Molecular Formula

C28H40O7

Molecular Weight

488.6 g/mol

IUPAC Name

[(3S,5S,10S,13R,14S,17R)-10-formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-methylbutanoate

InChI

InChI=1S/C28H40O7/c1-17(2)12-24(31)35-19-4-9-26(16-29)21-5-8-25(3)20(18-13-23(30)34-15-18)7-11-28(25,33)22(21)6-10-27(26,32)14-19/h13,16-17,19-22,32-33H,4-12,14-15H2,1-3H3/t19-,20+,21?,22?,25+,26-,27-,28-/m0/s1

InChI Key

WPPFRCIRFVQANO-PNQBCYOKSA-N

Isomeric SMILES

CC(C)CC(=O)O[C@H]1CC[C@@]2(C3CC[C@@]4([C@H](CC[C@@]4(C3CC[C@@]2(C1)O)O)C5=CC(=O)OC5)C)C=O

Canonical SMILES

CC(C)CC(=O)OC1CCC2(C3CCC4(C(CCC4(C3CCC2(C1)O)O)C5=CC(=O)OC5)C)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.